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Experimental Protocols for Key Findings

For researchers looking to replicate or build upon these findings, here are the methodologies central to the

cited studies.

e Cell Viability and Cytotoxicity Assays: Cell viability was assessed using the Cell Counting Kit-8
(CCK-8). Cells were seeded in 96-well plates, treated with anisomycin for 24 hours, followed by
CCK-8 solution addition. Absorbance was measured at 450 nm after a 2-hour incubation [1]. For NK
cell cytotoxicity, HCC cells were first treated with anisemycin, then co-cultured with human primary

NK cells. Apoptosis was measured by flow cytometry using Annexin V and 7-AAD staining [2].

¢ Colony Formation Assay: HCC cells were seeded in 6-well plates and treated with anisomycin for 12
hours. The medium was then replaced with fresh culture medium and changed every 3 days for two

weeks. Finally, colonies were fixed and stained with crystal violet for visualization and counting [1].

¢ Detection of Ferroptosis Hallmarks:

o Lipid ROS Measurement: Lipid reactive oxygen species were detected using C11-BODIPY
581/591 staining followed by fluorescence analysis. This is a key method to confirm the
occurrence of ferroptosis [1].

o Malondialdehyde (MDA) Assay: MDA levels, a marker of lipid peroxidation, were measured to
further confirm ferroptosis. The specific assay kit was used according to the manufacturer's
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instructions [1].

e Western Blot Analysis: Proteins were extracted from cell lysates, separated by SDS-PAGE, and
transferred to PVDF membranes. Membranes were blocked and then incubated with primary
antibodies against proteins of interest (e.g., p-p38 MAPK, p-H3S10, NCOA4, cleaved caspase-3),
followed by incubation with HRP-conjugated secondary antibodies. Signals were detected using an

enhanced chemiluminescence system [1] [2].

Signaling Pathways and Mechanisms

The following diagrams illustrate the key molecular pathways through which anisomycin exerts its anti-

tumor effects in HCC, as revealed by the cited research.
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Diagram 1: Anisomycin induces ferroptosis via the p38 MAPK pathway. Anisomycin activates p38 MAPK,
leading to phosphorylation of histone H3 at serine 10 (p-H3S10). This epigenetic modification promotes
gene transcription, including upregulation of NCOA4, which in turn drives ferroptosis through mechanisms

involving increased lipid reactive oxygen species (ROS) [1] [3].
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Diagram 2: Anisomycin enhances NK cell-mediated killing of HCC cells. Treatment of HCC cells with
anisomycin leads to upregulated expression of adhesion molecules like CD58 (LFA-3) and modulation of
MHC-I. These changes strengthen the immune synapse between the HCC cell and the NK cell, leading to

more effective NK cell activation and induction of apoptotic cell death in the tumor cell [2] [4].

Comparison with Approved HCC Treatments

To contextualize anisomycin's potential, the table below lists mechanisms of action for selected FDA-

approved therapies for HCC, which differ from its novel pathways [5].

Therapy Name Class | Mechanism of Action

Sorafenib, Lenvatinib, Multikinase inhibitors; target VEGF/VEGFR and other kinases
Regorafenib, Cabozantinib to inhibit angiogenesis and tumor cell proliferation [5].
Pembrolizumab, Nivolumab, Immune checkpoint inhibitors (anti-PD-1/PD-L1); block
Atezolizumab, Durvalumab inhibitory signals in T cells to enhance anti-tumor immunity [5].
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Therapy Name Class | Mechanism of Action

Bevacizumab, Ramucirumab Monoclonal antibodies; inhibit angiogenesis by targeting VEGF
or VEGFR2 [5].

The experimental data suggests that anisomycin's unique dual mechanism—directly triggering ferroptosis
and modulating the immune response—could offer a promising strategy against HCC, particularly given its
ability to enhance NK cell activity in the immunosuppressive tumor microenvironment [1] [2] [6]. Further

research, especially in vivo and in clinical settings, is necessary to fully validate its therapeutic potential.
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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